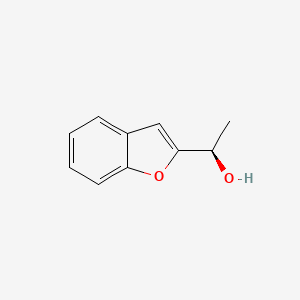

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol

CAS No.: 119678-66-9

Cat. No.: VC4450462

Molecular Formula: C10H10O2

Molecular Weight: 162.188

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119678-66-9 |

|---|---|

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.188 |

| IUPAC Name | (1R)-1-(1-benzofuran-2-yl)ethanol |

| Standard InChI | InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1 |

| Standard InChI Key | SCLFEKBHGKCUPA-SSDOTTSWSA-N |

| SMILES | CC(C1=CC2=CC=CC=C2O1)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound possesses a benzofuran core (a fused benzene and furan ring) substituted at the 2-position with an ethanol group in the (R)-configuration. Its IUPAC name is (1R)-1-(1-benzofuran-2-yl)ethanol, with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 270.4°C (at 760 mmHg) | |

| Density | 1.18 g/cm³ | |

| Flash Point | 117.4°C | |

| Optical Rotation | Not reported | – |

| Solubility | Low in water; soluble in organics |

The LogP value of 2.49 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis and Enantioselective Production

Chemical Synthesis Routes

The primary synthetic route involves asymmetric reduction of 1-(benzofuran-2-yl)ethanone (2-acetylbenzofuran) using chiral catalysts:

Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

A rhodium complex (37H38ClN2O2RhS) with triethylamine and formic acid achieves 100% yield and >99.9% enantiomeric excess (ee) under solvent-free conditions .

Reaction Conditions:

Enzymatic Reduction

Lactobacillus paracasei BD87E6 catalyzes the bioreduction of 2-acetylbenzofuran to the (S)-enantiomer, but structural analogs suggest similar pathways are feasible for the (R)-form . Key parameters:

Biological Activities and Applications

Table 2: Bioactivity of Related Benzofuran Derivatives

| Compound | Activity | MIC/IC₅₀ | Source |

|---|---|---|---|

| 2-(5-Chloro-benzofuran-2-yl)ethanol | Antifungal (C. albicans) | 3.12 µg/mL | |

| 6-Benzofurylpurine | Antitubercular (M. tuberculosis) | <0.60 µg/mL |

The chloro-substituted analog shows enhanced metabolic stability, suggesting that functionalization of the benzofuran core could optimize pharmacokinetics.

Chiral Intermediate in Drug Synthesis

The compound’s enantiopurity makes it valuable for synthesizing chiral pharmaceuticals, such as β-blockers and antiviral agents . For example:

| Precaution | Recommendation |

|---|---|

| Storage | Room temperature, inert atmosphere |

| Personal Protection | Gloves, eye protection |

| Ventilation | Use in fume hood |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume